molecular formula C20H23N3O3 B4255979 2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol

2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol

Cat. No. B4255979
M. Wt: 353.4 g/mol
InChI Key: OEEHHQNZXJYCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol has various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the use of 2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol in scientific research. One area of interest is its potential use as a treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Another area of interest is its potential use as a tool for studying the effects of neurotransmitters on various physiological and behavioral processes. Additionally, there is potential for the development of new compounds based on the structure of 2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol, which may have improved therapeutic properties.

Scientific Research Applications

2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol has been used in various scientific research studies. One of its main applications is in the field of neuroscience. It has been studied for its potential use as a treatment for various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

[4-(furan-2-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-10-6-17-13-23(9-8-22(17)14-18-2-1-11-26-18)20(25)16-4-3-15-5-7-21-19(15)12-16/h1-5,7,11-12,17,21,24H,6,8-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEHHQNZXJYCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)CCO)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.